molecular formula C10H11ClF3N3 B2540007 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine CAS No. 1282230-08-3

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine

Cat. No.: B2540007
CAS No.: 1282230-08-3
M. Wt: 265.66
InChI Key: CUPFRJFRESZDCT-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (CAS: 1282230-08-3) is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The pyrrolidine ring at position 2 introduces a secondary amine, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its molecular formula is C₁₀H₁₁ClF₃N₃ (MW: 276.64 g/mol), with a hydrogen bond donor count of 1 and acceptor count of 6 . The compound is commercially available through suppliers like American Elements and CymitQuimica but lacks publicly accessible safety data .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3/c11-8-3-6(10(12,13)14)4-16-9(8)17-2-1-7(15)5-17/h3-4,7H,1-2,5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPFRJFRESZDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-3-chloro-5-trifluoromethylpyridine.

    Reaction Conditions: The starting material is reacted with appropriate reagents under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity :
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine has been investigated for its potential as an antiviral agent, particularly against the hepatitis C virus. It acts as a precursor in the synthesis of inhibitors targeting the NS5B protein, crucial for viral replication.

Table 1: Synthesis of NS5B Inhibitors

Compound NameTarget VirusMechanism of Action
Compound AHepatitis CNS5B inhibition
Compound BHepatitis CNS5B inhibition

Antimicrobial Applications

Recent studies have shown promising antimicrobial activity associated with compounds containing pyridine and pyrrole moieties. The compound has demonstrated effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organism
Pyrrole A3.12Staphylococcus aureus
Pyrrole B10Escherichia coli
Pyrrole C2Mycobacterium tuberculosis

Agrochemistry

The compound is utilized in the development of agrochemicals due to its structural properties that allow for interactions with biological systems. It serves as a building block for synthesizing novel pesticides and fungicides.

Case Study 1: Synthesis of Imidazo[1,2-a]pyridine-Coumarin Hybrid Molecules

A study explored the use of this compound in synthesizing imidazo[1,2-a]pyridine-coumarin hybrids. These hybrids exhibited significant biological activity, including anticancer properties.

Case Study 2: Inhibition of Enzyme Activity

Research indicated that this compound could inhibit certain enzymes involved in metabolic pathways, showcasing its potential in drug development for metabolic disorders.

Pharmacokinetics and Safety Profile

The compound has a melting point of approximately 8690°C86-90\,\degree C and a boiling point around 205°C205\,\degree C, with water solubility measured at 622mg/L622\,mg/L at 25°C25\,\degree C. Its stability under inert gas conditions (e.g., nitrogen or argon) is recommended for optimal storage.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine hydrochloride

  • CAS : 1420993-35-6
  • Molecular Formula : C₁₀H₁₂Cl₂F₃N₃ (MW: 313.09 g/mol)
  • Key Differences :
    • This is the hydrochloride salt of the parent compound, enhancing solubility in polar solvents and stability under acidic conditions.
    • The addition of HCl alters crystallinity and bioavailability, making it more suitable for pharmaceutical formulations .

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride

  • CAS: Not explicitly stated; MW: 316.15 g/mol
  • Molecular Formula : C₁₁H₁₄Cl₂F₃N₃
  • Key Differences: The pyrrolidine ring is replaced with a piperidine ring (6-membered vs. Piperidine derivatives often exhibit improved metabolic stability compared to pyrrolidines .

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

  • CAS : 326476-49-7
  • Molecular Formula : C₈H₇ClF₃N₃ (MW: 245.64 g/mol)
  • Key Differences: The pyrrolidine-3-amine group is replaced with a methanamine (-CH₂NH₂) side chain.

3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

  • CAS : 89810-01-5
  • Molecular Formula : C₇H₅ClF₃N₂ (MW: 224.58 g/mol)
  • Key Differences :
    • Lacks the pyrrolidine ring entirely; the amine is directly methylated.
    • The absence of a cyclic amine reduces molecular complexity but may limit interactions with hydrophobic pockets in enzymes or receptors .

4-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine

  • CAS : 1431966-30-1
  • Molecular Formula : C₈H₅ClF₃N₅ (MW: 263.61 g/mol)
  • Key Differences :
    • Replaces the pyrrolidine with a pyrazole ring, introducing aromaticity and planar geometry.
    • Pyrazole-containing compounds are often used in agrochemicals due to their resistance to oxidation .

Structural and Functional Analysis

Table 1: Comparative Properties

Compound Name Molecular Formula MW (g/mol) Key Functional Groups Key Applications/Notes
Target Compound C₁₀H₁₁ClF₃N₃ 276.64 Pyrrolidine, Cl, CF₃ Research intermediate
Hydrochloride Salt C₁₀H₁₂Cl₂F₃N₃ 313.09 HCl addition Improved solubility
Piperidine Derivative C₁₁H₁₄Cl₂F₃N₃ 316.15 Piperidine Enhanced metabolic stability
Methanamine Derivative C₈H₇ClF₃N₃ 245.64 -CH₂NH₂ Simplified synthesis
Pyrazole Derivative C₈H₅ClF₃N₅ 263.61 Pyrazole Agrochemical applications

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The pyrrolidine ring in the parent compound contributes to moderate lipophilicity (predicted LogP ~2.5), whereas the pyrazole derivative (LogP ~3.1) is more hydrophobic .
  • Bioavailability : Piperidine derivatives (e.g., CAS 316.15 g/mol) may exhibit better oral bioavailability due to reduced first-pass metabolism .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C11H11ClF3N2
  • Molecular Weight : 274.63 g/mol
  • CAS Number : 321430-69-7
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with target proteins.

Target Interactions:

  • G-Protein Coupled Receptors (GPCRs) : Research indicates that compounds with similar structures can act as allosteric modulators of GPCRs, influencing signaling pathways related to numerous physiological processes .
  • Enzyme Inhibition : The presence of the pyridine and pyrrolidine moieties suggests potential inhibition of enzymes involved in metabolic pathways, which can be pivotal in treating diseases such as cancer and metabolic disorders .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A study focusing on pyrrole derivatives indicated that modifications at the pyridine ring could enhance cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation .

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of this compound against human cancer cell lines. Results showed a dose-dependent response with IC50 values indicating significant potency compared to standard chemotherapeutics .
  • Animal Models : In vivo studies using murine models revealed that administration of the compound resulted in reduced tumor growth rates in xenograft models, suggesting its potential for further development as an anticancer agent .

Data Summary Table

PropertyValue
Molecular FormulaC11H11ClF3N2
Molecular Weight274.63 g/mol
CAS Number321430-69-7
Purity≥95%
Antimicrobial MIC3.12 - 12.5 µg/mL
Anticancer IC50Varies by cell line (see studies)

Q & A

Basic: What are the optimal synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine?

Methodological Answer:
The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach starts with halogenation of 5-(trifluoromethyl)pyridin-2-amine, followed by coupling with pyrrolidin-3-amine. Evidence from crystallographic studies (e.g., ) confirms the use of nucleophilic substitution at the 3-chloro position of the pyridine ring. Key steps include:

  • Halogenation: Introduce chlorine at the 3-position using POCl₃ or PCl₅ under reflux.
  • Coupling: React 3-chloro-5-(trifluoromethyl)pyridin-2-amine with pyrrolidin-3-amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures yield high-purity product.

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions. For example, reports hydrogen bonding between the amine group and pyridine nitrogen, forming cyclic dimers. Cl⋯Cl interactions (3.278 Å) are also observed .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify substitution patterns. The trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR).
  • Computational Modeling: Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactivity at the pyrrolidine amine and pyridine chlorine sites .

Advanced: What computational strategies can predict regioselectivity in reactions involving this compound?

Methodological Answer:

  • Reaction Path Search: Employ quantum chemical calculations (e.g., Gaussian 16) to model transition states for nucleophilic substitution at the 3-chloro position vs. trifluoromethyl group reactivity. highlights ICReDD’s approach using reaction path searches to optimize experimental conditions .
  • Machine Learning: Train models on pyridine derivative reaction databases to predict solvent effects (e.g., DMF vs. THF) on reaction outcomes.

Advanced: How can contradictory solubility data in literature be resolved?

Methodological Answer:
Conflicting solubility reports (e.g., in polar vs. non-polar solvents) often arise from impurities or measurement protocols. To resolve discrepancies:

  • Standardization: Use USP-grade solvents and control humidity (e.g., <5% H₂O) during testing.
  • Analytical Validation: Cross-check with HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound purity (>98% as in ) .
  • Thermodynamic Analysis: Measure solubility at multiple temperatures (10–50°C) and fit data to the van’t Hoff equation to calculate ΔH and ΔS of dissolution.

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

  • Flow Chemistry: Transition from batch to continuous flow reactors to enhance heat/mass transfer, particularly for exothermic steps like halogenation .
  • Catalyst Optimization: Screen immobilized catalysts (e.g., Pd on mesoporous silica) to reduce metal leaching and improve recyclability.
  • Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. The compound’s irritant properties are noted in (risk code R36/R43) .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders (particle size <10 µm).
  • Spill Management: Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste (UN 2811; ) .

Advanced: How does the electronic effect of the trifluoromethyl group influence reactivity?

Methodological Answer:
The -CF₃ group is strongly electron-withdrawing (-I effect), which:

  • Deactivates the Pyridine Ring: Reduces electrophilic substitution but enhances nucleophilic attack at the 3-chloro position.
  • Stabilizes Intermediates: DFT studies (e.g., ) show the -CF₃ group lowers the energy of transition states in SNAr reactions .
  • Modulates Hydrogen Bonding: Crystallographic data ( ) shows weakened N-H⋯N interactions compared to non-fluorinated analogs .

Table 1: Key Physicochemical Properties

PropertyValue/MethodSource
Molecular Weight239.63 g/mol
Melting Point70–72°C (decomposition observed)
Hydrogen Bond Acceptor Count3 (pyridine N, amine N, Cl)
LogP (Predicted)2.1 (Schrödinger QikProp)

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:
While direct studies are limited, structural analogs (e.g., ) are used as:

  • Kinase Inhibitors: The pyrrolidine amine acts as a hydrogen bond donor in ATP-binding pockets.
  • Antimicrobial Agents: Fluorinated pyridines exhibit activity against S. aureus (MIC ~8 µg/mL) via membrane disruption .
  • PET Tracers: ¹⁸F-labeled derivatives are explored for neuroimaging, leveraging the -CF₃ group’s metabolic stability .

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